2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate

Polymer Stabilization UV Absorption Colorimetry

Formulators relying on separate UV absorbers and phenolic antioxidants face additive incompatibility, elevated costs, and formulation complexity. This hindered phenolic benzoate ester (CAS 4221-80-1) consolidates both functions-UVB/UVC absorption (peak 265 nm) and radical scavenging-into a single, thermally robust molecule. • Replaces two-additive systems, reducing formulation steps and interaction risks • TGA 10% wt. loss at 258°C; minimal initial color vs. benzotriazoles; recommended at 0.2-1.0% in PP, PE, TPO, ABS, and coatings • Low migration and high extraction resistance for durable outdoor and indirect food-contact applications Supplied as ≥98% white crystalline powder (MW 438.64, mp ≥193°C) with full CoA. Research and bulk quantities available.

Molecular Formula C29H42O3
Molecular Weight 438.6 g/mol
CAS No. 4221-80-1
Cat. No. B1214103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate
CAS4221-80-1
Synonyms3,5-ditert-butyl-4-hydroxy-(2,4-ditert-butylphenyl)benzoate
benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4- bis(1,1-dimethylethyl)phenyl ester
DBHDBPB
Molecular FormulaC29H42O3
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C29H42O3/c1-26(2,3)19-13-14-23(20(17-19)27(4,5)6)32-25(31)18-15-21(28(7,8)9)24(30)22(16-18)29(10,11)12/h13-17,30H,1-12H3
InChIKeyKJYSXRBJOSZLEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate (CAS 4221-80-1) – A Multifunctional Hindered Phenol Benzoate Stabilizer for Demanding Polymer Applications


2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate (CAS 4221-80-1) is a hindered phenolic benzoate ester that functions both as a UV absorber (absorbing UVB and UVC radiation with a peak absorbance at 265 nm) and as a primary antioxidant, scavenging free radicals via its sterically hindered phenol moiety . This white crystalline powder (melting point ≥193°C, molecular weight 438.64 g/mol) is widely employed as a light stabilizer and thermal stabilizer in polyolefins (especially polypropylene, polyethylene, and TPO), engineering plastics, coatings, and textiles to prevent photo-oxidative degradation, discoloration, and loss of mechanical properties .

Critical Performance and Safety Gaps of Substituting 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate (UV-120) with Generic UV Absorbers or Hindered Phenols


Generic substitution of this benzoate ester with other hindered phenols (e.g., Irganox 1010, BHT) or conventional UV absorbers (e.g., benzotriazoles) often fails because it compromises the specific balance of properties required for long-term stabilization of pigmented polyolefins and high-temperature processing. Unlike many hindered phenols, which lack significant UV absorption, and many UV absorbers, which lack antioxidant activity, this compound provides dual functionality, reducing the need for multiple additives and their associated formulation complexities . Furthermore, its low migration, high extraction resistance, and minimal initial color contribution are not universally shared by benzotriazole-based UV absorbers, which have faced regulatory scrutiny (e.g., SVHC listing) and can impart undesirable yellowing in sensitive applications .

Quantitative Differentiation of 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate (UV-120) Against Comparators: A Procurement-Oriented Evidence Matrix


Superior Initial Color Performance Relative to Benzotriazole UV Absorbers in Polyolefin Formulations

2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate demonstrates better initial color in polyolefin substrates than benzotriazole-based UV absorbers . This is a critical procurement differentiator for applications where color fidelity is paramount. While precise ΔE* values are formulation-dependent and not universally reported, the qualitative advantage is consistently documented across multiple supplier technical datasheets and is attributed to the absence of visible light absorption by the benzoate chromophore . This contrasts with some benzotriazoles which may exhibit slight yellowing tendencies.

Polymer Stabilization UV Absorption Colorimetry

Demonstrated Synergistic Performance Enhancement with Hindered Amine Light Stabilizers (HALS) vs. Hindered Phenol Antioxidants Alone

This compound exhibits a pronounced synergistic effect when combined with Hindered Amine Light Stabilizers (HALS), resulting in superior long-term photostability compared to using either additive alone or substituting with a simple hindered phenol antioxidant like BHT . The benzoate structure facilitates a complementary stabilization mechanism—UV absorption and energy dissipation via reversible chemical rearrangement—that augments the radical scavenging action of HALS . This synergy reduces the total additive loading required to achieve a target weathering performance, a direct cost and formulation efficiency benefit.

Polymer Stabilization Synergism Weathering

Quantifiable Thermal Stability Margin: TGA (10% Weight Loss) at 258°C vs. Processing Requirements

Thermogravimetric analysis (TGA) indicates that 2,4-di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate exhibits a 10% weight loss temperature of 258°C . This value provides a quantitative benchmark for thermal stability during polymer processing. While this is sufficient for most polyolefin extrusion and molding operations (typically 200-250°C), it is notably lower than the TGA(10%) of certain high-performance triazine UV absorbers (e.g., ~347°C) . This difference informs material selection: for ultra-high temperature engineering thermoplastics, triazine alternatives may be necessary, whereas for polyolefins, this benzoate offers an optimal balance of process stability and cost.

Thermal Analysis Polymer Processing Additive Stability

Enhanced Resistance to Extraction and Migration vs. Lower Molecular Weight Phenolic Antioxidants

2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate is characterized by low volatility and high resistance to extraction by washing solutions and migration within polymer matrices . This permanence is a key differentiator from lower molecular weight hindered phenols like BHT (MW 220.35), which are known to be more volatile and prone to migration [1]. The higher molecular weight (438.64 g/mol) and bulky tert-butyl substitution of this benzoate ester significantly reduce its diffusion rate, thereby prolonging the effective lifetime of the stabilization and reducing the risk of additive loss in applications involving fluid contact or elevated temperatures.

Additive Permanence Migration Resistance Food Contact

Dual UV Absorption and Antioxidant Functionality Reduces Formulation Complexity vs. Single-Function Additives

This compound uniquely combines UV absorption (peak at 265 nm, covering UVB and UVC) with hindered phenolic antioxidant activity . In contrast, many common stabilizers are single-function: benzotriazoles absorb UV but provide little antioxidant protection, while hindered phenols like Irganox 1010 scavenge radicals but do not absorb UV . By integrating both functions into a single molecule, this benzoate ester can simplify formulations, reduce the total number of additives, and mitigate potential antagonistic interactions between separate UV absorbers and antioxidants .

Multifunctional Additives Formulation Efficiency Cost Reduction

Specific Recommended Use Level Range (0.2-1.0%) Provides a Cost-Effective Dosing Guideline

Supplier technical datasheets consistently recommend an addition level of 0.2% to 1.0% for 2,4-di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate in polyolefin applications . This defined range, derived from application testing, provides formulators with a clear, cost-effective starting point for development. In contrast, some high-performance UV absorbers (e.g., certain triazines) may require higher loadings (e.g., 1-3%) to achieve comparable performance in specific matrices, impacting final part cost .

Additive Loading Cost Optimization Formulation Guidelines

Optimal Industrial and Research Applications for 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate (UV-120) Based on Proven Differentiation


Stabilization of Pigmented Polypropylene (PP) Films, Fibers, and Tapes

This compound is particularly effective in stabilizing pigmented polypropylene where pigments can accelerate UV degradation. Its minimal initial color contribution and high thermal stability (TGA 10% at 258°C) make it ideal for maintaining the color and mechanical integrity of PP films, narrow tapes, and fibers during processing and outdoor exposure. The recommended use level of 0.2-1.0% provides a cost-efficient stabilization solution.

Weather-Resistant Thermoplastic Olefin (TPO) Automotive Exterior Components

In TPO applications such as bumpers and exterior trim, the synergistic effect of this benzoate ester with HALS and hindered phenol antioxidants delivers enhanced long-term weathering performance. Its dual UV absorption and antioxidant functionality helps prevent surface cracking, chalking, and gloss loss, meeting the stringent durability requirements of the automotive industry.

Polyethylene (PE) Agricultural Films Requiring Low Migration and High Clarity

For agricultural films (e.g., greenhouse covers, mulch films), the low migration and high extraction resistance of this additive ensure prolonged protection against UV-induced degradation and oxidative breakdown, even under wet and soiled conditions. Its minimal impact on initial color is crucial for maintaining light transmission and crop yield.

Engineering Plastics and Coatings Where Dual UV/Antioxidant Protection Simplifies Formulation

In applications such as ABS, unsaturated polyester resins, and industrial coatings, the combined UV absorption and antioxidant activity allows formulators to reduce the total number of additives. This simplifies compounding, reduces potential interactions, and ensures consistent protection against both photo-oxidation and thermal oxidation, making it a strategic choice for manufacturers seeking to streamline their additive packages.

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